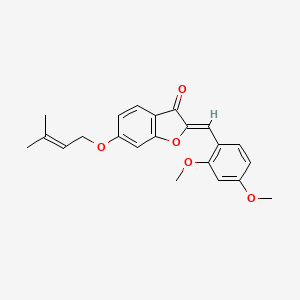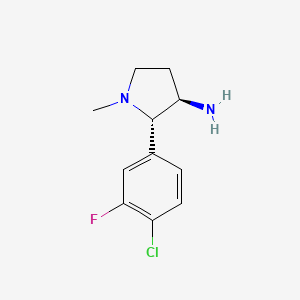![molecular formula C11H14N4O3S B3001582 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide CAS No. 1184583-83-2](/img/structure/B3001582.png)
5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H14N4O3S and its molecular weight is 282.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Potential
Research by Shingare et al. (2022) focused on benzene sulfonamide pyrazole oxadiazole derivatives, closely related to 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide. These compounds showed promising antimicrobial and antitubercular activities, especially against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as M. tuberculosis H37Rv.
Inhibition of Carbonic Anhydrase Isoenzymes
Bülbül et al. (2008) studied pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide, which is structurally similar to the compound . Their research revealed that these compounds potently inhibit carbonic anhydrase isoenzymes hCA-I and hCA-II, which could be relevant for the subject compound’s action (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Cytotoxicity Against Cancer Cells
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and tested their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates potential applications in cancer research for compounds structurally related to this compound (Hassan, Hafez, & Osman, 2014).
Antiproliferative Activities
Mert et al. (2014) explored the antiproliferative activities of pyrazole-sulfonamide derivatives, which showed cell-selective effects against rat brain tumor cells and broad-spectrum antitumor activity. This research suggests potential applications in the treatment of cancer (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Application in CNS Disorders
Canale et al. (2016) studied N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, which included compounds structurally similar to the compound . They identified specific compounds as potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, suggesting potential applications in treating CNS disorders (Canale et al., 2016).
Corrosion Inhibition
Yadav et al. (2016) investigated pyranopyrazole derivatives as inhibitors for mild steel corrosion. Although not directly related to this compound, this research on similar structures suggests potential applications in corrosion inhibition (Yadav, Gope, Kumari, & Yadav, 2016).
Synthesis of Schiff Bases and Antimicrobial Activity
Puthran et al. (2019) synthesized novel Schiff bases using related compounds and evaluated their antimicrobial activity, which indicates potential applications in the development of antimicrobial agents (Puthran et al., 2019).
Propiedades
IUPAC Name |
5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-18-9-4-2-8(3-5-9)6-14-19(16,17)10-7-13-15-11(10)12/h2-5,7,14H,6H2,1H3,(H3,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXGMHZMUBXDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
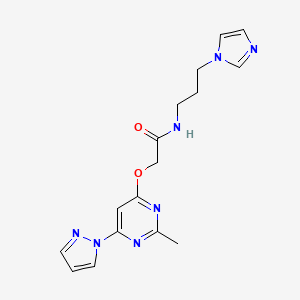

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide](/img/structure/B3001504.png)
![(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione](/img/structure/B3001506.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3001510.png)
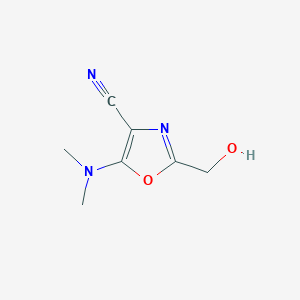
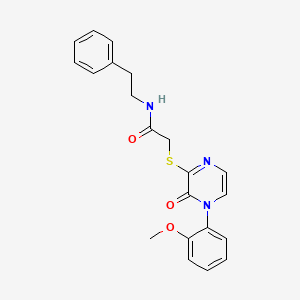
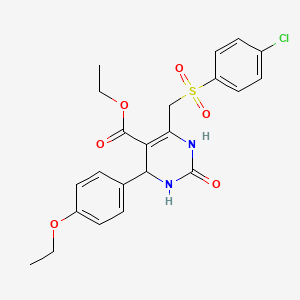
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001516.png)
![2-[(2-Chlorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B3001517.png)

